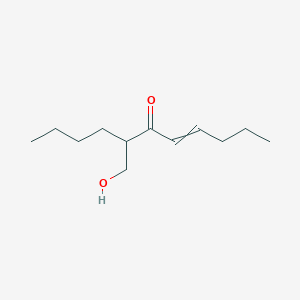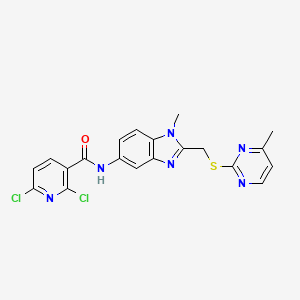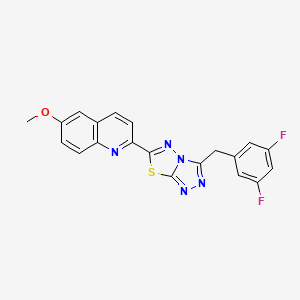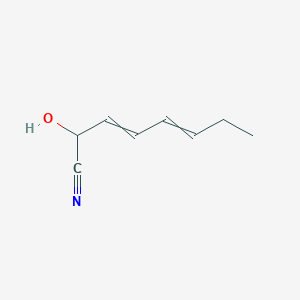![molecular formula C17H32OSi B12625702 [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane CAS No. 918534-30-2](/img/structure/B12625702.png)
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring with a methoxy group and three isopropyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane typically involves the reaction of a cyclohexene derivative with a silane compound under specific conditions. One common method includes the use of a Grignard reagent to introduce the methoxy group, followed by the addition of tri(propan-2-yl)silane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Industrial production also focuses on cost-effective methods and the use of readily available starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds with different alkyl groups. Substitution reactions can result in a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of [(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methylidenecyclohexen-1-yl)methoxy-tri(propan-2-yl)silane: A closely related compound with similar structural features.
2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene: Another compound with a cyclohexene ring and similar functional groups.
Uniqueness
[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields of research and industry further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
918534-30-2 |
|---|---|
Molekularformel |
C17H32OSi |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
(5-methylidenecyclohexen-1-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-13(2)19(14(3)4,15(5)6)18-12-17-10-8-9-16(7)11-17/h10,13-15H,7-9,11-12H2,1-6H3 |
InChI-Schlüssel |
FTGCORQCXJIEHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)



![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
